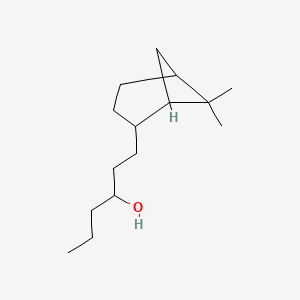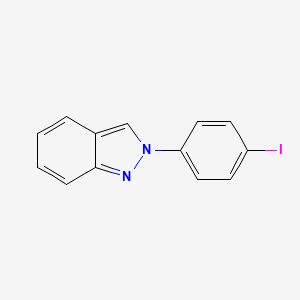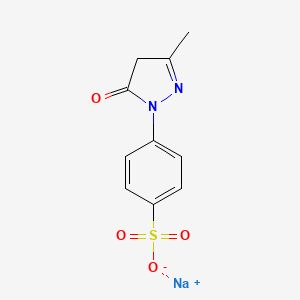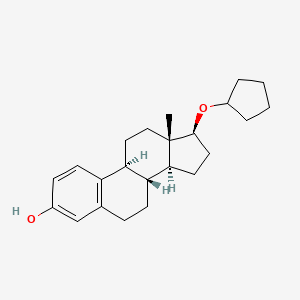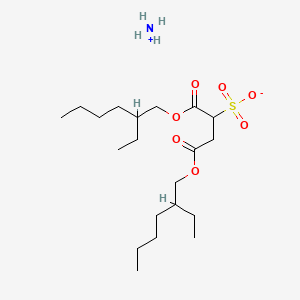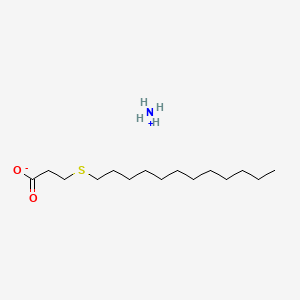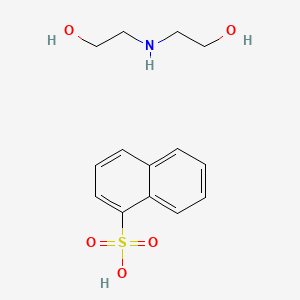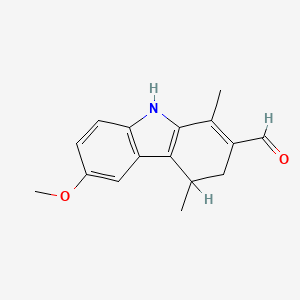
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate is an organic compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . It is characterized by its unique structure, which includes three methyl groups and two double bonds in the undecane chain, along with an acetate functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate typically involves the esterification of 2,6,10-Trimethylundeca-1,9-dien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: 2,6,10-Trimethylundeca-1,9-dien-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,6,10-Trimethylundeca-1,9-dien-4-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which may interact with enzymes or receptors in biological systems . The double bonds in the compound can also participate in various biochemical reactions, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 2,6,10-Trimethylundeca-1,9-diene
- 2,6,10-Trimethylundeca-1,9-dien-4-ol
- 2,6,10-Trimethylundeca-1,9-dien-4-yl propionate
Uniqueness
2,6,10-Trimethylundeca-1,9-dien-4-yl acetate is unique due to its specific structural features, including the acetate ester group and the presence of three methyl groups and two double bonds in the undecane chain. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable in various applications .
特性
CAS番号 |
94201-71-5 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC名 |
2,6,10-trimethylundeca-1,9-dien-4-yl acetate |
InChI |
InChI=1S/C16H28O2/c1-12(2)8-7-9-14(5)11-16(10-13(3)4)18-15(6)17/h8,14,16H,3,7,9-11H2,1-2,4-6H3 |
InChIキー |
CORWEQVTDUHIDS-UHFFFAOYSA-N |
正規SMILES |
CC(CCC=C(C)C)CC(CC(=C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



